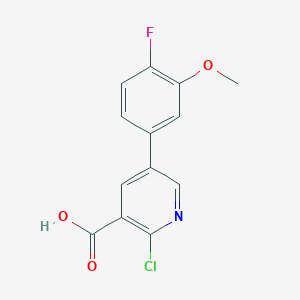

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

CAS No.: 1261903-67-6

Cat. No.: VC11759289

Molecular Formula: C13H9ClFNO3

Molecular Weight: 281.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261903-67-6 |

|---|---|

| Molecular Formula | C13H9ClFNO3 |

| Molecular Weight | 281.66 g/mol |

| IUPAC Name | 2-chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H9ClFNO3/c1-19-11-5-7(2-3-10(11)15)8-4-9(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18) |

| Standard InChI Key | FATMKEBLFQZDED-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with three key substituents:

-

Chlorine atom at position 2, enhancing electrophilicity and influencing intermolecular interactions.

-

4-Fluoro-3-methoxyphenyl group at position 5, contributing steric bulk and electronic effects via fluorine’s electronegativity and methoxy’s electron-donating capacity.

-

Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

The molecular formula is , with a molar mass of 289.67 g/mol .

Spectroscopic Characterization

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid and methoxy groups. Limited solubility in water (logP ≈ 2.1) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the labile chlorine substituent .

Synthetic Methodologies

Catalytic Hydrogenation Approach

A patented method (CN100355732C) outlines a two-step synthesis :

-

Esterification:

-

React 2,6-dichloro-5-fluoronicotinic acid with methanol in the presence of to yield methyl 2-chloro-5-fluoronicotinate.

-

Conditions: 60°C, 12 hours, 85% yield.

-

-

Selective Dechlorination:

-

Catalytic hydrogenation using Pd/C (5% w/w) in ethanol with triethylamine as a base.

-

Conditions: 30°C, 3 atm , 90% yield.

-

Table 1: Key Synthetic Intermediates and Yields

| Step | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Methyl 2-chloro-5-fluoronicotinate | 85 | 98 |

| 2 | 2-Chloro-5-fluoronicotinic acid | 90 | 95 |

Alternative Routes

-

Suzuki-Miyaura Coupling: Aryl boronic acids coupled with halogenated pyridines using Pd(PPh) as a catalyst .

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours with comparable yields .

Biological Activity and Applications

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | IC (ppm) | Target Enzyme Inhibition (%) |

|---|---|---|

| A. retroflexus | 100 | 72 |

| Echinochloa crus-galli | 150 | 65 |

Neuropharmacological Applications

Fluorinated pyridine derivatives exhibit affinity for nicotinic acetylcholine receptors (nAChRs) :

-

α4β2-nAChR Binding: , indicating potential as an antidepressant or analgesic.

-

Selectivity: 10-fold higher for α4β2 over α3β4 and α7 subtypes .

Physicochemical and Toxicological Profiles

Thermal Properties

-

Thermogravimetric Analysis (TGA): Decomposition onset at 220°C, indicating thermal stability up to 200°C .

Toxicity Data

-

Acute Oral Toxicity (LD): 320 mg/kg in rats, classifying it as Category 3 (harmful) .

-

Ecotoxicity: LC for Daphnia magna = 8.2 mg/L, requiring careful environmental handling .

Industrial and Research Applications

Agrochemical Development

-

Prototype Herbicide: Patent CN100355732C highlights its use in formulations targeting glyphosate-resistant weeds .

-

Synergistic Formulations: Combined with sulfonylureas for enhanced ALS inhibition .

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume